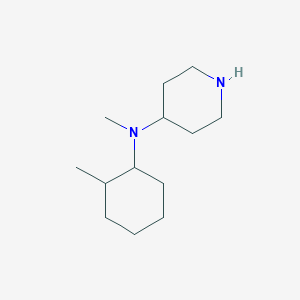

N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine is a compound that falls within the broader class of piperidine derivatives, which are known for their wide range of pharmacological activities. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are often synthesized for their potential use in medicinal chemistry. Although the specific compound this compound is not directly mentioned in the provided papers, the synthesis and characterization of related piperidine derivatives are discussed, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives is a multi-step process that often involves the formation of intermediate compounds. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involves cyclodesulfurization, alkylation, reductive amination, or oxirane ring-opening reactions . Similarly, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates includes the conversion of piperidine carboxylic acids to β-keto esters, followed by reactions with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be functionalized at various positions to yield a wide array of compounds with different properties. The structure of novel heterocyclic compounds, such as those mentioned in the papers, is typically confirmed using NMR spectroscopy and HRMS investigation . These techniques would also be applicable for the structural analysis of this compound to ensure the correct synthesis and to identify any potential isomers or by-products.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including intramolecular aza-Michael additions, which are catalyzed by N-heterocyclic carbenes . These reactions can yield pyrrolidine and piperidine derivatives with good to excellent yields and can be further transformed into carboxylic acids, alcohols, and unprotected amines . The reactivity of this compound would likely be influenced by the substituents on the piperidine ring and could participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines was evaluated in vivo, and the phenylethyl derivatives showed potent antihistamine properties after oral administration . The physical properties such as solubility, melting point, and boiling point, as well as the chemical properties like acidity/basicity, reactivity, and stability, would need to be determined for this compound through experimental studies. These properties are crucial for understanding the compound's potential as a pharmaceutical agent and for developing suitable formulations for drug delivery.

科学的研究の応用

Synthesis and Chemical Reactions :

- Csatayová et al. (2010) focused on the synthesis of (-)-pinidinone using a diastereoselective PdCl2/CuCl2-catalyzed intramolecular methoxyaminocarbonylation. This approach demonstrates the potential of using N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine in complex organic syntheses (Csatayová et al., 2010).

- Sensfuss and Habicher (1998) investigated the use of this compound in cyclization reactions to produce new tricyclic compounds, demonstrating its utility in creating complex heterocyclic structures (Sensfuss & Habicher, 1998).

Catalysis and Chemical Transformations :

- Saegusa et al. (1969) explored the catalytic properties of group IB and IIB metal compounds in reactions involving isocyanides and amines, including this compound. The study reveals insights into the catalytic activity and potential applications in organic synthesis (Saegusa et al., 1969).

Materials Science and Polymer Chemistry :

- Wang et al. (2005) researched the Michael addition polymerizations of trifunctional amines, including this compound, with diacrylamides. This study contributes to the understanding of polymer chemistry and the development of new polymeric materials (Wang et al., 2005).

Pharmaceutical Chemistry and Drug Development :

- Smith et al. (2016) synthesized pharmaceutically important N-protected methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems, highlighting the role of this compound in developing novel drug candidates (Smith et al., 2016).

将来の方向性

Piperidine derivatives, such as N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have been used in various therapeutic applications . Future research will likely continue to explore the synthesis and potential applications of these compounds .

特性

IUPAC Name |

N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-11-5-3-4-6-13(11)15(2)12-7-9-14-10-8-12/h11-14H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAARWJTQYTEFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N(C)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

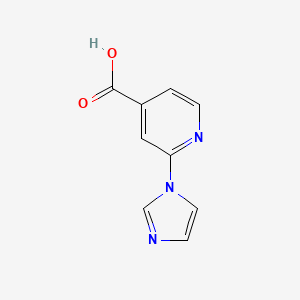

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)

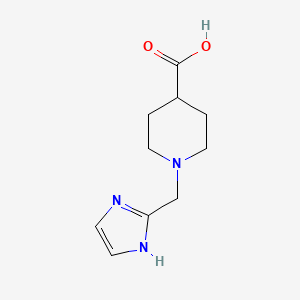

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)